molecular formula C24H31N3O4 B244097 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide

Cat. No. B244097
M. Wt: 425.5 g/mol
InChI Key: PCKOCLGNKFUGEH-UHFFFAOYSA-N
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Description

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide, also known as ADX-47273, is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction.

Mechanism of Action

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 has been shown to regulate various neurotransmitter systems, including glutamate, dopamine, and GABA. By selectively enhancing the activity of mGluR5, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide can modulate these neurotransmitter systems and produce therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide are complex and depend on the specific neurological or psychiatric disorder being studied. In general, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been shown to modulate various neurotransmitter systems, including glutamate, dopamine, and GABA. These effects are thought to underlie the therapeutic effects of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide in various disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide is its selectivity for mGluR5, which reduces the risk of off-target effects. Another advantage is its ability to modulate multiple neurotransmitter systems, which may be beneficial for treating complex disorders. However, one limitation of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data, which makes it difficult to evaluate its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. Another direction is to develop more potent and selective mGluR5 agonists that can be administered more easily in vivo. Additionally, more research is needed to evaluate the safety and efficacy of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide in humans, which will require clinical trials.

Synthesis Methods

The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(2,2-dimethylpropanoyl)-1-piperazinecarboxylic acid, which is obtained by reacting 1-piperazinecarboxylic acid with isobutyryl chloride. This intermediate is then coupled with 4-(4-aminophenyl)piperidine to yield the target compound.

Scientific Research Applications

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of depression and anxiety, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been shown to produce antidepressant and anxiolytic effects. In animal models of schizophrenia, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been shown to improve cognitive function and reduce positive symptoms. In animal models of addiction, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been shown to reduce drug-seeking behavior.

properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H31N3O4/c1-24(2,3)23(29)27-15-13-26(14-16-27)19-7-5-18(6-8-19)25-22(28)17-31-21-11-9-20(30-4)10-12-21/h5-12H,13-17H2,1-4H3,(H,25,28)

InChI Key

PCKOCLGNKFUGEH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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